Ácido lactoglucónico

Descripción general

Descripción

Lactogluconic acid is an organic compound that belongs to the class of hydroxy acids. It is derived from the oxidation of glucose and is known for its multifunctional properties. This compound is widely used in various industries due to its biocompatibility and biodegradability.

Aplicaciones Científicas De Investigación

Lactogluconic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Employed in studies related to metabolic pathways and enzyme activities.

Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.

Industry: Utilized in the production of biodegradable plastics and as a chelating agent in cleaning products.

Mecanismo De Acción

Target of Action

Lactogluconic acid, similar to other lactic acid derivatives, primarily targets the gut microbiota . It acts as a selective modulator of bacterial growth, promoting the growth of beneficial bacteria such as Lactobacilli and Bifidobacteria .

Mode of Action

Lactogluconic acid interacts with its targets by serving as a substrate for fermentation. In the colon, it is fermented by the microbiota, generating organic acids such as short-chain fatty acids and lactic acid . These acids lower the pH of the colon, acting as an osmotic laxative .

Biochemical Pathways

The biochemical pathways affected by lactogluconic acid are primarily those involved in carbohydrate metabolism. Lactic acid bacteria, which are the primary targets of lactogluconic acid, convert carbohydrates to lactate via homofermentative and heterofermentative pathways . The production of lactic acid and other organic acids from lactogluconic acid fermentation can influence these pathways and their downstream effects.

Pharmacokinetics

Similar compounds like lactic acid are known to have good bioavailability and are efficiently metabolized in the body . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lactogluconic acid would likely be influenced by factors such as its molecular structure, solubility, and the characteristics of the biological environment.

Result of Action

The fermentation of lactogluconic acid by gut microbiota results in the production of organic acids, which have various effects at the molecular and cellular levels. These acids can lower the pH of the colon, acting as an osmotic laxative . They also promote the growth of beneficial bacteria, which can have positive effects on gut health .

Action Environment

The action of lactogluconic acid is influenced by various environmental factors. For instance, the presence of other nutrients, the pH of the environment, and the composition of the gut microbiota can all affect the fermentation of lactogluconic acid and its subsequent effects . Furthermore, the efficacy and stability of lactogluconic acid may be influenced by factors such as temperature and storage conditions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Lactogluconic acid can be synthesized through the oxidation of glucose using various oxidizing agents such as bromine, nitric acid, or enzymatic methods involving glucose oxidase. The reaction typically involves the conversion of the aldehyde group in glucose to a carboxylic acid group, resulting in the formation of lactogluconic acid.

Industrial Production Methods: Industrial production of lactogluconic acid often involves microbial fermentation processes. Specific strains of bacteria or fungi are used to ferment glucose under controlled conditions, leading to the production of lactogluconic acid. This method is preferred due to its efficiency and cost-effectiveness.

Análisis De Reacciones Químicas

Types of Reactions: Lactogluconic acid undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to form gluconic acid.

Reduction: Reduction of lactogluconic acid can yield glucose.

Substitution: It can participate in substitution reactions where the hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include bromine and nitric acid.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Reagents like acyl chlorides or alkyl halides are commonly used.

Major Products:

Oxidation: Gluconic acid.

Reduction: Glucose.

Substitution: Various substituted derivatives depending on the reagents used.

Comparación Con Compuestos Similares

Gluconic Acid: Similar in structure but lacks the lactone ring present in lactogluconic acid.

Lactic Acid: Shares the hydroxy acid functional group but differs in its metabolic pathways and applications.

Glucono-δ-lactone: A cyclic ester of gluconic acid, used in food and pharmaceutical industries.

Uniqueness: Lactogluconic acid is unique due to its dual functionality as both a hydroxy acid and a lactone. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile compound in various applications.

Propiedades

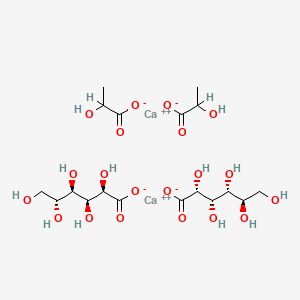

IUPAC Name |

dicalcium;2-hydroxypropanoate;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H12O7.2C3H6O3.2Ca/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;2*1-2(4)3(5)6;;/h2*2-5,7-11H,1H2,(H,12,13);2*2,4H,1H3,(H,5,6);;/q;;;;2*+2/p-4/t2*2-,3-,4+,5-;;;;/m11..../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHWIDOSGOMYENF-BMDZSJGYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)[O-])O.CC(C(=O)[O-])O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Ca+2].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C(=O)[O-])O.CC(C(=O)[O-])O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.[Ca+2].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32Ca2O20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50966445 | |

| Record name | Calcium hexonate 2-hydroxypropanoate (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50966445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

648.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52080-72-5 | |

| Record name | Calcium lactogluconate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052080725 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium hexonate 2-hydroxypropanoate (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50966445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-[2-Amino-4-[4,6-(N-methylquinolinium)amino]benzamido]anilino]-N-methylpyridinium mesylate](/img/structure/B1200608.png)